molecular formula C11H12N2O3 B169709 Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 17322-90-6

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B169709
CAS No.: 17322-90-6
M. Wt: 220.22 g/mol
InChI Key: UKDUVKNCGFTUFR-UHFFFAOYSA-N
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Safety and Hazards

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several hazard statements including H302, H315, H320, H335 . Precautionary measures include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, is ongoing. These compounds are being developed as potential FGFR inhibitors, which could be beneficial for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an acylating agent, followed by cyclization and esterification . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity . This unique structure allows it to interact differently with biological targets and participate in distinct chemical reactions.

Properties

IUPAC Name

ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-8-7(12-9)4-5-10(13-8)15-2/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDUVKNCGFTUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570885
Record name Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17322-90-6
Record name Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3-(6-methoxy-3-nitropyridin-2-yl)-2-oxopropionic acid ethyl ester (Preparation 34, 276 mg, 1.03 mmol) in THF (12 mL) and ethanol (5 mL) was added saturated aqueous ammonium chloride solution (5 mL) and iron powder (346 mg, 6.18 mmol) in one portion. The reaction mixture was heated under reflux for 1 h then filtered whilst still hot through a celite plug, washing with hot ethyl acetate. The filtrate was cooled and washed with brine (20 mL), dried (MgSO4), filtered and adsorbed onto silica gel in vacuo. Purification via flash column chromatography (SiO2, ethyl acetate/hexanes, 1:9) gave the title compound as a beige solid. δH (CDCl3): 1.40 (3H, t), 3.99 (3H, s), 4.41 (2H, q), 6.74 (1H, d), 7.20 (1H, m), 7.62 (1H, d), 9.27 (1H, s).
Quantity
276 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
346 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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